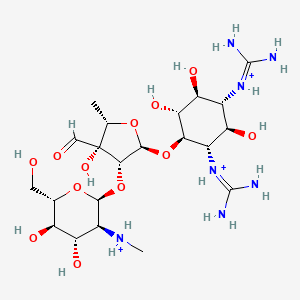
Streptomycin(3+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Streptomycin(3+) is trication of streptomycin arising from protonation of the guanidino and secondary amino groups. It is a conjugate acid of a streptomycin.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity and Resistance Mechanisms
Streptomycin is primarily known for its effectiveness against a range of bacterial infections. Its mechanism involves binding to the bacterial ribosome, inhibiting protein synthesis. However, the emergence of antibiotic resistance poses significant challenges.
- Resistance Mechanisms : Research indicates that various bacteria, including Serratia marcescens, have developed resistance through enzymes such as Streptomycin 3″-adenylyltransferase, which modifies the antibiotic, rendering it ineffective . This highlights the need for novel strategies to combat resistance.
- Case Studies : A study on Escherichia coli demonstrated that streptomycin resistance can confer a fitness advantage under specific conditions, complicating treatment strategies .
Therapeutic Applications
Streptomycin has been utilized in treating several diseases:
- Tuberculosis : It remains a cornerstone in multidrug regimens for tuberculosis treatment due to its efficacy against Mycobacterium tuberculosis.
- Actinomycosis : Historical case reports indicate successful treatment of actinomycosis with streptomycin, showcasing its broad-spectrum efficacy against anaerobic bacteria .
- Pulmonary Conditions : Recent studies suggest that streptomycin treatment can alter the intestinal microbiome and influence pulmonary responses in mouse models, indicating potential therapeutic implications in respiratory diseases .
Molecular Interactions and Drug Design
Molecular docking studies have revealed that streptomycin interacts with specific ribosomal sites in both bacterial and human mitochondria, suggesting potential pathways for drug design against resistant strains .
Binding Affinities
| Compound | Binding Score (kcal/mol) | Target Site |
|---|---|---|
| Streptomycin | -9.5 | Mitochondrial rRNA |
| Amphotericin B | -8.7 | Cytoplasmic rRNA |
This table illustrates the comparative binding affinities of streptomycin and amphotericin B to their respective targets, emphasizing the significance of structural studies in developing effective antibiotics.
Environmental Impact and Monitoring
Streptomycin is also applied in agriculture to manage plant diseases. Its use raises concerns about environmental antibiotic resistance:
Analyse Chemischer Reaktionen
Structural Basis for Reactivity
Streptomycin(3+) retains the core structure of streptomycin but carries a +3 charge due to protonation at three sites:
-
Guanidino groups (positions 1 and 3 of the streptidine ring)
-
Secondary amino group (position 6' of the N-methyl-L-glucosamine)
This cationic state facilitates interactions with:
Adenylylation by ANT(6)
Streptomycin 3"-adenylyltransferase (EC 2.7.7.47) catalyzes ATP-dependent adenylation, inactivating the antibiotic :
ATP Streptomycin 3 ⇌ Diphosphate 3 Adenylylstreptomycin
Kinetic Parameters for ANT(6) :
| Substrate | KM (μM) | kcat (min⁻¹) | kcat/KM (μM⁻¹·min⁻¹) |
|---|---|---|---|
| Streptomycin(3+) | 120 | 1,200 | 10 |
| Streptidine | 1,100 | 1,050 | 0.95 |
Phosphorylation by Streptomycin 3"-Kinase
Streptomycin 3"-kinase (EC 2.7.1.87) transfers a phosphate group from ATP :
ATP Streptomycin 3 ⇌ ADP Streptomycin 3 Phosphate
Competitive Inactivation Rescue
Streptidine (the streptidine moiety of streptomycin) acts as a decoy substrate for ANT(6), restoring antibiotic activity :
Minimum Inhibitory Concentration (MIC) Modulation :
| Condition | MIC (μg/mL) |
|---|---|
| Streptomycin alone | >200 |
| Streptomycin + 50 μg/mL Streptidine | 50 |
| Streptomycin + 400 μg/mL Streptidine | 10 |
Mechanism: Streptidine competes for ANT(6) binding, reducing adenylation of intact streptomycin .
Bioinorganic Interactions
Streptomycin(3+) participates in metal ion coordination:
-
Forms stable complexes with Ni²⁰ via amine and hydroxyl groups during affinity chromatography
-
Inhibits mechanosensitive Ca²⁰ channels in eukaryotic cells (IC₅₀ = 25 μM)
Acid Methanolysis
Controlled acid hydrolysis cleaves streptomycin(3+) into:
Reaction Conditions :
-
Reagent: H₂SO₄/MeOH (1:10 v/v)
-
Temperature: 60°C, 24 hrs
-
Yield: >80% streptidine
Eigenschaften
Molekularformel |
C21H42N7O12+3 |
|---|---|
Molekulargewicht |
584.6 g/mol |
IUPAC-Name |
[(2S,3S,4S,5R,6S)-2-[(2R,3R,4R,5S)-2-[(1R,2S,3R,4R,5S,6R)-2,4-bis(diaminomethylideneazaniumyl)-3,5,6-trihydroxycyclohexyl]oxy-4-formyl-4-hydroxy-5-methyloxolan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]-methylazanium |
InChI |
InChI=1S/C21H39N7O12/c1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35/h4-18,26,29,31-36H,3H2,1-2H3,(H4,22,23,27)(H4,24,25,28)/p+3/t5-,6-,7+,8-,9-,10-,11+,12-,13-,14+,15+,16-,17-,18-,21+/m0/s1 |
InChI-Schlüssel |
UCSJYZPVAKXKNQ-HZYVHMACSA-Q |
Isomerische SMILES |
C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)[NH+]=C(N)N)O)[NH+]=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)[NH2+]C)(C=O)O |
Kanonische SMILES |
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)[NH+]=C(N)N)O)[NH+]=C(N)N)OC3C(C(C(C(O3)CO)O)O)[NH2+]C)(C=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















